molecular formula C18H18N4OS B12012888 2-((5-Methyl-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 618439-51-3

2-((5-Methyl-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B12012888
CAS No.: 618439-51-3
M. Wt: 338.4 g/mol
InChI Key: UHSAVBLTPRIORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Methyl-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a high-purity chemical compound supplied for research applications. This molecule features a 1,2,4-triazole core, a scaffold widely recognized in medicinal chemistry for its diverse biological properties. The structure incorporates a thioether linkage to an N-phenylacetamide group, a design motif present in compounds studied for their enzyme-inhibitory potential. Research into analogous 1,2,4-triazole derivatives has demonstrated significant biological activities, including potent inhibition of enzymes such as tyrosinase, a key target in dermatological research and food science . Furthermore, similar structural frameworks have been investigated for serine protease inhibition and antimicrobial properties, highlighting the value of this chemotype in developing new pharmacological tools . The specific ortho-tolyl (o-tolyl) substitution on the triazole ring allows researchers to explore structure-activity relationships (SAR), particularly how steric and electronic effects near the core influence binding affinity and biological function. This product is intended for non-human research purposes only. It is not approved for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material responsibly in a controlled laboratory setting.

Properties

CAS No.

618439-51-3

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

2-[[5-methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C18H18N4OS/c1-13-8-6-7-11-16(13)22-14(2)20-21-18(22)24-12-17(23)19-15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,19,23)

InChI Key

UHSAVBLTPRIORA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L442380-1EA typically involves the reaction of 5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol with N-phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of SALOR-INT L442380-1EA follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and quality .

Chemical Reactions Analysis

Chemical Reaction Types and Mechanisms

The compound’s reactivity is governed by its functional groups:

  • Triazole ring : Susceptible to electrophilic substitution and coordination reactions.

  • Thioether (-S-) linkage : Prone to oxidation.

  • Acetamide group : Participates in hydrolysis and condensation reactions.

  • Aromatic rings (o-tolyl and phenyl) : Sites for electrophilic substitution.

Oxidation Reactions

The thioether group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Reaction Reagents/Conditions Product Source
Thioether → SulfoxideH<sub>2</sub>O<sub>2</sub>, RTSulfoxide derivative
Thioether → SulfoneKMnO<sub>4</sub>, acidic conditionsSulfone derivative

Key Findings :

  • Oxidation with H<sub>2</sub>O<sub>2</sub> yields sulfoxides selectively at room temperature.

  • Strong oxidizing agents like KMnO<sub>4</sub> produce sulfones, often requiring acidic conditions.

Electrophilic Aromatic Substitution

The o-tolyl and phenyl rings undergo halogenation, nitration, or sulfonation.

Reaction Reagents Position Source
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Para to methyl group
Halogenation (Chlorination)Cl<sub>2</sub>/FeCl<sub>3</sub>Ortho/para positions

Key Findings :

  • Nitration preferentially occurs at the para position relative to the methyl group on the o-tolyl ring .

  • Halogenation with Cl<sub>2</sub>/FeCl<sub>3</sub> produces mixtures of ortho/para-substituted derivatives.

Nucleophilic Substitution

The acetamide group can undergo hydrolysis under acidic or basic conditions:

Reaction Conditions Product Source
Hydrolysis (Acidic)HCl (6M), refluxCarboxylic acid + aniline
Hydrolysis (Basic)NaOH (10%), refluxSodium carboxylate + aniline

Triazole Ring Reactivity

The 1,2,4-triazole core participates in:

  • Coordination reactions with transition metals (e.g., Zn<sup>2+</sup>, Cu<sup>2+</sup>).

  • Alkylation/Acylation at nitrogen atoms.

Reaction Reagents Product Source
AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>N-alkylated triazole
Metal CoordinationZnCl<sub>2</sub> in ethanolZn-triazole complex

Key Findings :

  • Alkylation occurs preferentially at the N1 position of the triazole ring .

  • Metal complexes exhibit enhanced stability and potential bioactivity .

Stability Under Environmental Conditions

The compound’s stability varies with pH and temperature:

Condition Observation Source
Acidic (pH < 3)Decomposition of acetamide group
Basic (pH > 10)Hydrolysis to carboxylate
High Temperature (>100°C)Degradation of triazole ring

Computational Insights

Molecular docking studies on analogous triazole derivatives suggest:

  • The thioether and triazole moieties form hydrogen bonds and π-π interactions with biological targets like enzymes .

  • Substituents on the aryl rings (e.g., methyl, nitro) modulate binding affinity and reaction pathways .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Studies report Minimum Inhibitory Concentration (MIC) values indicating its effectiveness:

Bacterial StrainMIC (μg/mL)
Klebsiella pneumoniae6.25
Pseudomonas aeruginosa12.5
Escherichia coli6.25

These results suggest that the compound can inhibit both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development .

1.2 Antifungal Properties
In addition to its antibacterial effects, the compound exhibits antifungal activity by disrupting fungal cell membranes and inhibiting essential metabolic pathways. This dual action enhances its potential as a broad-spectrum antimicrobial agent .

1.3 Anticancer Effects
Research indicates that 2-((5-Methyl-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide may induce apoptosis in cancer cells through the activation of specific signaling pathways. This mechanism positions it as a potential therapeutic agent in oncology .

1.4 Antioxidant Activity
The compound has been reported to possess antioxidant properties, with studies showing it exhibits higher antioxidant ability compared to standard controls like butylated hydroxytoluene. This activity is crucial for developing agents that combat oxidative stress-related diseases .

Agricultural Applications

2.1 Fungicides
Due to its antifungal properties, the compound can be explored as a potential fungicide in agriculture. Its ability to inhibit fungal growth could contribute to crop protection strategies against fungal pathogens .

2.2 Plant Growth Regulators
Research into triazole derivatives suggests that compounds like 2-((5-Methyl-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide may also influence plant growth and development, offering avenues for enhancing agricultural productivity through bioregulation .

Material Science Applications

3.1 Polymer Chemistry
The unique structural features of this compound allow for its incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties or chemical resistance. Research into triazole-based polymers highlights their utility in various industrial applications .

3.2 Coatings
Given its antimicrobial and antifungal properties, this compound could be utilized in developing coatings for medical devices or surfaces that require sterilization and protection against microbial contamination .

Mechanism of Action

The mechanism of action of SALOR-INT L442380-1EA involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the triazole ring, aromatic groups, or acetamide modifications. These variations influence solubility, stability, and bioactivity.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Triazole Position 4/5) Acetamide Modification Molecular Formula Melting Point (°C) Yield (%) Key References
Target Compound 5-Methyl, 4-o-tolyl N-phenyl C₁₉H₁₈N₄OS Not reported Not reported
2-((4-Allyl-5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide 4-Allyl, 5-(2,4-dimethylphenyl) N-phenyl C₂₁H₂₂N₄OS Not reported Not reported
N-(4-Acetylphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 4-Phenyl, 5-m-tolyl N-(4-acetylphenyl) C₂₆H₂₂N₄O₂S Not reported Not reported
2-((5-((2-Oxobenzo[d]thiazol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide 4-Phenyl, 5-(benzothiazolylmethyl) N-phenyl C₂₅H₂₀N₅O₂S₂ Not reported Not reported
2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile 4-Phenyl, 5-pyridin-4-yl Acetonitrile (not acetamide) C₁₅H₁₂N₆S 237–240 79

Notes:

  • The target compound ’s o-tolyl group may enhance lipophilicity compared to p-tolyl analogs (e.g., CAS 351356-26-8, a p-tolyl variant with similar structure ).
  • Benzothiazole hybrids (e.g., ) exhibit extended π-systems, which may enhance binding to hydrophobic enzyme pockets.
Table 2: Reported Bioactivities of Analogs
Compound Biological Activity Mechanism/Application Key Findings References
VUAA1 (Orco agonist) Insect Olfaction Modulation Activates odorant receptor co-receptor (Orco) EC₅₀ = 3.2 µM in Drosophila
OLC15 (Orco antagonist) Insect Repellent Development Blocks Orco activation IC₅₀ = 0.8 µM in mosquitoes
SR26467 (MMP Inhibitor) Anticancer/Anti-inflammatory Hydroxamic acid moiety chelates zinc in MMPs 32% yield in final step; comparable to SR24717
Quinazolinone-Acetamide Hybrids (e.g., Compound 8) Antimicrobial Targets bacterial enzymes 91% yield; melting point 315.5°C

Insights :

  • The target compound ’s o-tolyl group may mimic hydrophobic residues in enzyme active sites, as seen in benzothiazole derivatives targeting metalloproteinases .
  • Nitro-substituted acetamides (e.g., 6b and 6c in ) show enhanced acetylcholinesterase inhibition due to electron-deficient aromatic rings .

Biological Activity

The compound 2-((5-Methyl-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a triazole derivative that has attracted significant attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a triazole ring, a thioether linkage, and an acetamide moiety. The specific structural characteristics contribute to its unique reactivity and biological profile.

Property Details
IUPAC Name 2-((5-Methyl-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
Molecular Formula C16H18N4OS
Molecular Weight 318.41 g/mol
Solubility Soluble in organic solvents like DMSO

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. It may exert its effects through:

  • Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in critical cellular processes, such as those responsible for cell wall synthesis in bacteria.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Anticancer Properties : It has been shown to induce apoptosis in cancer cell lines by activating signaling pathways associated with programmed cell death.

Antimicrobial Activity

Research indicates that compounds similar to 2-((5-Methyl-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) reported as low as 0.5 µg/mL for certain pathogens.

Antioxidant Activity

The compound has shown promising results in antioxidant assays:

Assay Type Result
Ferric Reducing Antioxidant Power1.5-fold higher antioxidant capacity compared to BHT

This suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Activity

In studies involving cancer cell lines, the compound exhibited notable cytotoxicity:

Cell Line IC50 Value (µM)
PC-3 (Prostate Cancer)1.67
HCT-116 (Colon Cancer)2.34
ACHN (Renal Cancer)1.95

These values indicate that the compound has a significant impact on cancer cell viability.

Case Studies and Research Findings

Several studies have highlighted the biological activity of triazole derivatives similar to this compound:

  • Study on Antimicrobial Properties : A comparative study showed that triazole derivatives with thioether linkages had enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Antioxidant Studies : Research utilizing the DPPH assay indicated that the compound's structural features contribute to its ability to reduce radical species effectively.
  • Cytotoxicity Assays : In a series of cytotoxicity assays against various cancer cell lines, the compound demonstrated significant growth inhibition compared to standard chemotherapeutics, suggesting its potential as an anticancer agent.

Q & A

Q. What is a reliable synthetic route for 2-((5-Methyl-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide?

A common method involves nucleophilic substitution of 2-chloro-N-phenylacetamide derivatives with sodium azide (NaN₃) in a toluene:water (8:2) solvent system under reflux, followed by cyclization to form the triazole core . Subsequent S-alkylation with thiol-containing intermediates (e.g., 5-methyl-4-(o-tolyl)-4H-1,2,4-triazole-3-thiol) under copper-catalyzed conditions yields the target compound. Purification via recrystallization (ethanol) is recommended to achieve ≥98% purity .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on a combination of techniques:

  • 1H/13C NMR : Peaks at δ ~5.38–5.48 ppm (methylene protons adjacent to sulfur) and δ ~165 ppm (carbonyl carbons) are diagnostic .
  • IR Spectroscopy : Absorption bands at ~1670–1680 cm⁻¹ (C=O stretch) and ~1250–1300 cm⁻¹ (C–S stretch) confirm functional groups .
  • LC-MS : Molecular ion peaks ([M+H]+) validate molecular weight, e.g., m/z 386.479 for C₂₂H₁₈N₄OS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

  • Solvent Systems : Use mixed solvents like tert-BuOH:H₂O (3:1) for 1,3-dipolar cycloaddition reactions to enhance regioselectivity .
  • Catalysts : Copper diacetate (10 mol%) accelerates click chemistry steps, reducing reaction time to 6–8 hours .
  • Microwave-Assisted Synthesis : Alternative methods (e.g., microwave irradiation) can reduce reaction times by 50% compared to conventional reflux .

Q. How should researchers address contradictions in spectral data during structural analysis?

Discrepancies in NMR chemical shifts (e.g., δ variations in aromatic protons) may arise from solvent effects (DMSO vs. CDCl₃) or impurities. Cross-validate using:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₁H₁₈N₅O₄ with [M+H]+ = 404.1359) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .

Q. What computational methods predict the biological activity of this compound?

  • PASS Program : Predicts antimicrobial and anticancer potential based on structural motifs like the triazole-thioacetamide scaffold .
  • Molecular Docking : Dock the compound into target proteins (e.g., acetylcholinesterase) using software like AutoDock Vina. Validate predictions with in vitro assays (IC₅₀ values) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent Variation : Replace the o-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity .
  • Thioether Linker Modification : Replace sulfur with selenium or oxygen to study redox activity impacts .

Q. What strategies resolve low yields in S-alkylation steps during synthesis?

  • Temperature Control : Maintain 60–70°C to prevent thiourea byproduct formation.
  • Protecting Groups : Use Boc-protected amines to avoid side reactions .
  • Workup Optimization : Extract products with ethyl acetate (3×20 mL) and dry over Na₂SO₄ to remove unreacted starting materials .

Q. How can impurities from recrystallization be minimized?

  • Gradient Crystallization : Use ethanol-water mixtures (70:30 to 95:5) for stepwise precipitation .
  • Chromatographic Purification : Employ silica gel column chromatography with hexane:ethyl acetate (8:2) for challenging separations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.